4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane

Descripción general

Descripción

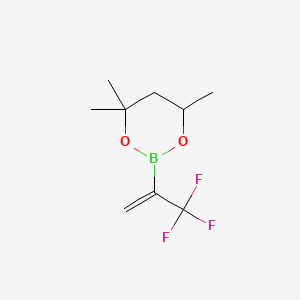

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane is a fluorinated organoboron compound with the molecular formula C9H14BF3O2. This compound is characterized by its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a dioxaborinane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a trifluoromethyl-substituted alkenyl boronic acid with a suitable reagent under controlled conditions. The reaction conditions may include the use of a catalyst, such as a palladium or nickel complex, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

TMD serves as a trifluoromethyl alkenyl boronic ester in Suzuki-Miyaura-type couplings with aryl halides. These reactions enable the synthesis of trifluoromethyl-substituted alkenes, which are valuable in medicinal and materials chemistry.

General Reaction Scheme

textAr–X + TMD → Ar–CF₃–CH₂–R + Byproducts (Ar = Aryl; X = Br, I; R = Organic group)

Key Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(dppf)-CH₂Cl₂, or Pd(PPh₃)₄ (2–4 mol%) |

| Ligand | XPhos (8 mol%) or dppf |

| Base | K₂CO₃ (3.0 equiv.) or Cs₂CO₃ (4.0 equiv.) |

| Solvent | MeCN/H₂O (2:1) or THF/H₂O (3:1) |

| Temperature/Time | 80°C for 48 h or 60°C for 12 h |

| Yield Range | 55–78% (isolated yields after column chromatography) |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with TMD’s boron center.

-

Reductive elimination to form the C–C bond, releasing the trifluoromethyl alkene .

Copper-Mediated Couplings

In Sonogashira-type reactions, TMD participates in alkyne trifluoromethylation.

Reaction Protocol

-

Catalyst System : Pd(PPh₃)₄ (0.3 mol%) + CuI (2 mol%).

-

Solvent : Triethylamine/THF (1:3).

-

Substrate : Terminal alkynes (1.1 equiv.).

Example :

-

Alkyne : Phenylacetylene → Product : 1-Phenyl-3-(trifluoromethyl)-1,3-enyne (64% yield).

Decarboxylative Coupling

TMD reacts with aliphatic redox-active esters (RAEs) under photoredox conditions:

| Parameter | Details |

|---|---|

| Catalyst | Hantzsch ester (1.5 equiv.) + 24W blue LEDs |

| Solvent | DMSO |

| Temperature | 40°C for 12 h |

| Product | α-Trifluoromethyl ketones or aldehydes |

Mechanistic Insight :

-

Single-electron transfer (SET) from the Hantzsch ester generates a radical intermediate.

-

Radical addition to TMD’s vinyl group followed by β-boron elimination yields the product .

Stability and Handling

-

Storage : Under inert gas (Ar) at –20°C to prevent hydrolysis.

-

Decomposition : Rapid in protic solvents (e.g., H₂O, MeOH) due to boron-oxygen bond cleavage .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Palladium Catalysis | Broad substrate scope, high yields | Requires anhydrous conditions |

| Copper-Mediated | Mild conditions, compatible with alkynes | Limited to terminal alkynes |

| Photoredox | No transition metals, scalable | Low yields with sterically hindered RAEs |

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Cross-Coupling Reactions

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane is notably used in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The trifluoropropenyl group enhances the reactivity of the compound in these transformations.

| Reaction Type | Key Features |

|---|---|

| Suzuki Coupling | Forms C-C bonds; efficient with aryl halides |

| Palladium-Catalyzed | Utilizes palladium catalysts for efficiency |

Case Study : In a study involving tert-butyl 4-bromophenylcarbamate, the use of this dioxaborinane led to a yield of 69.4% when reacted under standard conditions with palladium catalysts. This showcases its effectiveness in synthetic pathways for pharmaceutical compounds .

Material Science Applications

2. Polymer Chemistry

The compound can be utilized in the synthesis of fluorinated polymers. The incorporation of fluorinated groups imparts unique properties such as increased hydrophobicity and thermal stability.

| Polymer Type | Properties |

|---|---|

| Fluorinated Polymers | Enhanced chemical resistance; low surface energy |

Case Study : Research indicates that polymers synthesized using boronic esters exhibit improved mechanical properties and resistance to solvents compared to non-fluorinated counterparts .

Biological Applications

3. Drug Development

Due to its boron content and trifluoromethyl group, this compound has potential applications in medicinal chemistry. Boron-containing compounds are known for their ability to interact with biological systems and may serve as inhibitors or modulators of enzyme activity.

| Application Area | Potential Impact |

|---|---|

| Anticancer Agents | Targeting specific cancer pathways |

| Antiviral Compounds | Inhibiting viral replication |

Case Study : Investigations into boron-containing drugs have shown promising results in inhibiting tumor growth in preclinical models, suggesting that this compound could be explored further for therapeutic applications .

Mecanismo De Acción

The mechanism by which 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane exerts its effects depends on its specific application. In organic synthesis, it acts as a reagent that facilitates the formation of carbon-carbon and carbon-boron bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity through its fluorinated structure.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Boronic Acids: Similar to boronic acids, this compound can form stable complexes with various ligands.

Fluorinated Alkenes: Other fluorinated alkenes share similar reactivity patterns but may differ in their electronic and steric properties.

Uniqueness: 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to other boronic compounds. This makes it particularly useful in applications requiring high stability and reactivity.

Actividad Biológica

4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane (CAS No. 1011460-68-6) is a boron-containing compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C9H14BF3O2. Its molecular weight is approximately 222.01 g/mol. The compound features a dioxaborinane ring structure which is significant for its reactivity and interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.01 g/mol |

| Boiling Point | Not available |

| Density | Approximately 1.07 g/cm³ |

| LogP | 2.736 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the boron atom in its structure allows it to form stable complexes with biomolecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds with boron-containing moieties exhibit potential anticancer properties. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. For instance, a study demonstrated that derivatives of dioxaborinanes could inhibit the growth of certain cancer cell lines through apoptosis induction .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary assays suggest that it possesses activity against a range of bacteria and fungi. The trifluoropropene moiety may enhance membrane permeability, facilitating the entry of the compound into microbial cells .

Case Studies

- Anticancer Efficacy : A study published in Chemistry & Biology explored the synthesis and evaluation of various dioxaborinanes, including our compound of interest. The results indicated significant cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Antimicrobial Activity : In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Propiedades

IUPAC Name |

4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3O2/c1-6-5-8(3,4)15-10(14-6)7(2)9(11,12)13/h6H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSSZVWESZQFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585994 | |

| Record name | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011460-68-6 | |

| Record name | 4,4,6-Trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1011460-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.